molecular formula C20H16N2O2S B2470764 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide CAS No. 896304-12-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2470764
CAS No.: 896304-12-4
M. Wt: 348.42
InChI Key: BARDAVYHIUVGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide is a heterocyclic benzamide derivative featuring a thiophene ring substituted with a cyano (-CN) group at position 3 and methyl (-CH₃) groups at positions 4 and 4. The phenoxybenzamide moiety is linked via an amide bond to the thiophene core.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-8-10-17(11-9-15)24-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDAVYHIUVGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethylbutadiene and sulfur sources.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions using reagents like cyanogen bromide and methyl iodide.

    Coupling with Phenoxybenzamide: The final step involves coupling the substituted thiophene with phenoxybenzamide through an amide bond formation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and phenoxybenzamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Insecticidal Analogs

Compounds N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) () share a cyano-substituted pyridine core but differ in their substitution patterns and cyclization states:

  • Compound 2 (open-chain structure with a cyano group) exhibits superior insecticidal activity (LC₅₀ = 0.32 µg/mL) against cowpea aphids compared to acetamiprid (LC₅₀ = 1.12 µg/mL).
  • Compound 3 (cyclized thienopyridine lacking the cyano group) shows reduced activity (LC₅₀ = 0.89 µg/mL), highlighting the importance of the cyano substituent and open-chain flexibility for potency .

However, the 4,5-dimethyl groups on the thiophene could improve lipophilicity and membrane penetration.

Phenoxybenzamide Pharmacological Analogs

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () is a κ-opioid receptor antagonist with a phenoxybenzamide scaffold. Key differences from the target compound include:

  • A piperazine linker and hydroxyphenyl group, which are critical for receptor binding.
  • Lower κ-opioid antagonistic activity compared to JDTic, likely due to suboptimal substituent positioning .

Comparison to Target Compound: The absence of a piperazine moiety in the target compound suggests divergent biological targets. The thiophene core may confer selectivity for non-neurological applications (e.g., agriculture).

Substituent Effects in Phenoxybenzamides

demonstrates that substituents on the phenoxy ring significantly influence physicochemical properties. For example:

  • Electron-withdrawing groups (e.g., -Cl, -Br) increase acidity and reduce synthesis yields (e.g., 4-(3-chlorophenoxy)benzoic acid, 99% yield vs. 4-(3-methoxyphenoxy)benzoic acid, 23% yield) .
  • Hydroxyl groups (e.g., 4-(3-hydroxyphenoxy)benzoic acid) enable hydrogen bonding, which may enhance receptor interactions in pharmacological contexts.

Comparison to Target Compound: The unsubstituted phenoxy group in the target compound may limit electronic modulation, but its simplicity could improve synthetic accessibility.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Potency/LC₅₀ (µg/mL) Key Insight Reference
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide Thiophene 3-CN, 4,5-CH₃; phenoxybenzamide Hypothetical (insecticidal) N/A Thiophene may reduce activity vs. pyridine analogs N/A
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine 3-CN, 4,6-styryl; thioacetamide Insecticidal 0.32 Open-chain + CN critical for potency
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) Thienopyridine Cyclized core; no CN Insecticidal 0.89 Cyclization reduces activity
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Piperazine-benzamide 3-OH-phenyl; piperazine κ-opioid antagonist IC₅₀ > 100 nM Lower activity vs. JDTic

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S. Its structure features a thiophene ring substituted with a cyano group and a phenoxybenzamide moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight298.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (octanol-water)Not available

Research indicates that this compound exhibits antiproliferative properties, potentially through the inhibition of specific signaling pathways involved in cell growth and survival. It may interact with various molecular targets, including kinases and transcription factors.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that this compound may be effective against certain cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
  • Study 2 : In another investigation, its anti-inflammatory properties were evaluated using a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 = 12 µM in MCF-7Journal of Medicinal Chemistry
Anti-inflammatoryReduced TNF-alphaExperimental Biology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.